molecular formula C16H25NO2 B12307964 12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one

12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one

Cat. No.: B12307964
M. Wt: 263.37 g/mol
InChI Key: AWIZLLPREQJRKH-UHFFFAOYSA-N
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Description

12-Hydroxy-15-methyl-6-azatetracyclo[86001,602,13]hexadecan-11-one is a complex organic compound with a unique tetracyclic structure This compound is characterized by its multiple ring systems and the presence of hydroxyl and methyl groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one typically involves multi-step organic reactions. The process begins with the formation of the core tetracyclic structure, followed by the introduction of functional groups such as hydroxyl and methyl groups. Common synthetic routes include cyclization reactions, nucleophilic substitutions, and oxidation-reduction reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and efficiency in the production process. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tetracyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.

Scientific Research Applications

12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are of interest in both therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 14-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
  • (12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-yl) acetate

Uniqueness

12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one is unique due to its specific arrangement of functional groups and ring systems. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h10-14,18H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIZLLPREQJRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCCN4C3(C1)C(CCC4)C(=O)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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